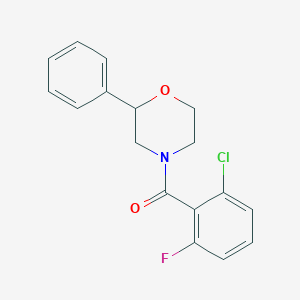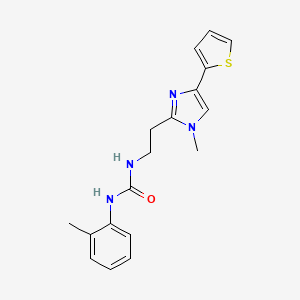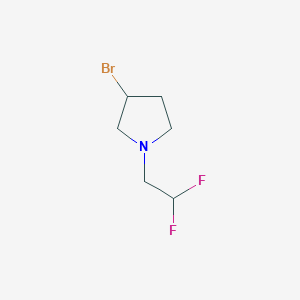
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-(2,2-difluoroethyl)pyrrolidine” is a chemical compound with the CAS Number: 1541002-02-1 . It has a molecular weight of 214.05 .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 10 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrolidines can undergo various reactions. For instance, they can be alkylated and arylated using simple aryl or alkyl halides .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions One area of application involves the synthesis of nitrogen heterocyclic compounds, where brominated derivatives serve as key intermediates in organic reactions. For instance, the bromination of pyrrolopyrazine and pyrazolopyridine yields 1,3-dibromo and 1-bromo derivatives, respectively, aligning with predictions based on frontier-electron density calculations (Paudler & Dunham, 1965). Similarly, azirine-based strategies have been used to synthesize alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the versatility of fluorinated building blocks in creating aminopyrroles (Khlebnikov et al., 2018).
Material Science and Catalysis In material science, the development of hyperbranched polyelectrolytes from brominated pyridine derivatives illustrates the incorporation of these compounds into polymer science. These materials are synthesized via poly(N-alkylation) and exhibit distinct properties based on their structural configurations (Monmoton et al., 2008).
Medicinal Chemistry and Biological Studies From a medicinal chemistry perspective, brominated and fluorinated pyridines and pyrrolidines are valuable for their potential biological activities. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, for example, has been extensively studied, including its interaction with DNA and antimicrobial activities. Such research provides a foundation for the development of new pharmaceuticals and therapeutic agents (Vural & Kara, 2017).
Advanced Synthetic Applications Moreover, the halogen-metal interchange reactions involving brominated pyrrolidines underscore their utility in synthetic organic chemistry. These reactions facilitate the synthesis of various 3-substituted pyrroles, highlighting the strategic use of brominated intermediates in constructing complex molecular architectures (Muchowski & Naef, 1984).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are often involved in interactions with various biological targets due to their presence in many bioactive compounds .
Biochemical Pathways
Pyrrolidine derivatives can be involved in a wide range of biochemical pathways depending on their specific functional groups and targets .
Propiedades
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF2N/c7-5-1-2-10(3-5)4-6(8)9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWDLPGBUVTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2559757.png)
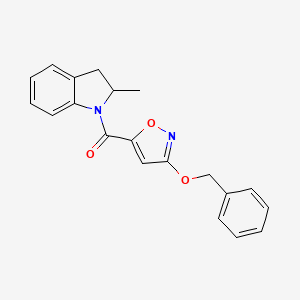
![3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2559760.png)
![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)

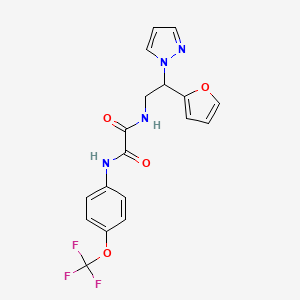
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)

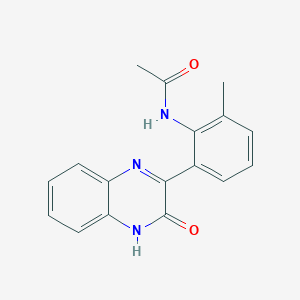
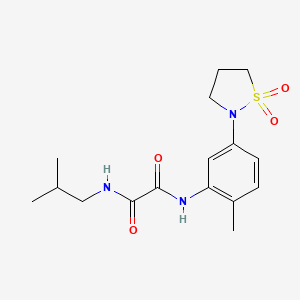
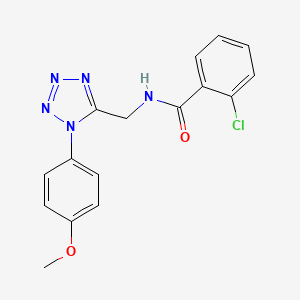
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)
